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Compound of Interest

Compound Name:
5-Hydroxybenzofuran-4-

carbaldehyde

Cat. No.: B3354423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-
Hydroxybenzofuran-4-carbaldehyde, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of directly published experimental data for this

specific compound, this guide presents a combination of reported data for structurally similar

compounds and predicted spectral information based on established principles of

spectroscopic analysis. This document aims to serve as a valuable resource for the

identification, characterization, and further investigation of this and related benzofuran

derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Hydroxybenzofuran-4-carbaldehyde. These

predictions are based on the analysis of spectral data from analogous compounds, including

various substituted benzofurans and hydroxybenzaldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.0 - 10.5 s - -CHO

~9.0 - 10.0 s (broad) - -OH

~7.5 - 7.8 d ~2.0 - 3.0 H-2

~7.2 - 7.5 d ~8.0 - 9.0 H-7

~6.8 - 7.1 d ~8.0 - 9.0 H-6

~6.7 - 7.0 d ~2.0 - 3.0 H-3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~190 - 195 C=O (Aldehyde)

~155 - 160 C-5

~150 - 155 C-7a

~145 - 150 C-2

~125 - 130 C-3a

~120 - 125 C-7

~115 - 120 C-4

~110 - 115 C-6

~105 - 110 C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3500 Broad O-H stretch (phenolic)

~2800 - 2900 Medium C-H stretch (aldehyde)

~1650 - 1680 Strong
C=O stretch (aldehyde,

conjugated)

~1580 - 1620 Medium-Strong C=C stretch (aromatic)

~1450 - 1500 Medium C=C stretch (aromatic)

~1200 - 1300 Strong C-O stretch (phenol)

~1100 - 1200 Medium C-O-C stretch (furan)

~800 - 900 Strong
C-H bend (out-of-plane,

aromatic)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

162 ~100 [M]⁺ (Molecular Ion)

161 High [M-H]⁺

133 Medium [M-CHO]⁺

105 Medium [M-CHO-CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of aromatic organic compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3354423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of 5-
Hydroxybenzofuran-4-carbaldehyde in about 0.6-0.7 mL of a deuterated solvent, typically

DMSO-d₆, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired

on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters

are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum.

Infrared (IR) Spectroscopy
For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small

amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the

spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

a small amount of the solid sample directly on the ATR crystal.

Mass Spectrometry (MS)
For a volatile and thermally stable compound like 5-Hydroxybenzofuran-4-carbaldehyde,

Electron Ionization (EI) is a common mass spectrometry technique. A small amount of the

sample is introduced into the mass spectrometer, typically via a direct insertion probe or after

separation by gas chromatography. In the ion source, the sample is bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected.

Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of

spectroscopic data for a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

5-Hydroxybenzofuran-4-carbaldehyde. Experimental verification of this data is crucial and

researchers are encouraged to perform their own analyses to confirm these predictions.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxybenzofuran-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3354423#spectroscopic-data-of-5-
hydroxybenzofuran-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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